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Compound of Interest

Compound Name:
Ethyl 6-methylpiperidine-2-

carboxylate

Cat. No.: B13537144

Get Quote

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids. Its

saturated, six-membered heterocyclic structure provides a robust, three-dimensional framework

that can be strategically functionalized to interact with biological targets with high affinity and

specificity. Within this class, 2,6-disubstituted piperidines are of particular importance, offering

two key points for substitution that can precisely orient functional groups in either a cis or trans

configuration.

This guide focuses on a specific, high-value chiral building block: (2S,6R)-Ethyl 6-
methylpiperidine-2-carboxylate. This molecule is characterized by a cis relationship between

the methyl group at C6 and the ethyl carboxylate group at C2. This defined stereochemistry

makes it an invaluable starting material for the asymmetric synthesis of complex molecules,

where precise control over the spatial arrangement of atoms is paramount for achieving desired

pharmacological activity. This document provides a technical overview of its properties,

synthesis, and applications for researchers and professionals in drug development.
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Understanding the fundamental properties of (2S,6R)-Ethyl 6-methylpiperidine-2-
carboxylate is essential for its application in synthesis and analysis.

Core Properties
The key physicochemical properties are summarized below. These are calculated based on its

structure, with reference to data for analogous compounds like its parent carboxylic acid.[1]

Property Value Source

IUPAC Name
ethyl (2S,6R)-6-

methylpiperidine-2-carboxylate
-

Synonyms cis-Ethyl 6-methylpipecolate -

Molecular Formula C9H17NO2 Calculated

Molecular Weight 171.24 g/mol Calculated

CAS Number
20077-29-6 (unspecified

stereochemistry)
[2]

Exact Mass 171.12593 Da Calculated

XLogP3 1.3 Estimated

Hydrogen Bond Donor Count 1 (Amine N-H) Calculated

Hydrogen Bond Acceptor

Count
3 (Amine N, Ester O, C=O) Calculated

Rotatable Bond Count 2 Calculated

Spectroscopic Data Interpretation
Spectroscopic analysis is critical for confirming the structure and purity of the molecule. The

following data are predicted based on the known spectral properties of piperidines and esters.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators of the key functional groups present.[3][4] The

absence of a broad O-H stretch around 3300 cm⁻¹ (characteristic of the parent carboxylic acid)
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and the presence of strong ester bands are key identifiers.

Wavenumber (cm⁻¹) Intensity Assignment

~3350-3300 Medium, Sharp N-H stretch (secondary amine)

~2960-2850 Strong C-H stretch (aliphatic)

~1735 Strong, Sharp C=O stretch (ester carbonyl)

~1250-1150 Strong C-O stretch (ester)

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the detailed connectivity and

stereochemistry of the molecule. The cis configuration influences the coupling constants of the

ring protons.[5]

Predicted ¹H NMR Data (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13537144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~4.20 q 2H -O-CH₂-CH₃

Typical for ethyl

ester methylene

protons.

~3.40 dd 1H H-2

Alpha to ester

and nitrogen,

deshielded.

~2.95 m 1H H-6
Alpha to methyl

and nitrogen.

~2.50 br s 1H N-H

Exchangeable

proton, may be

broad.

~1.90 - 1.40 m 6H H-3, H-4, H-5

Overlapping

signals from the

piperidine ring

methylene

protons.

~1.25 t 3H -O-CH₂-CH₃

Triplet due to

coupling with

adjacent CH₂.

~1.15 d 3H C6-CH₃

Doublet due to

coupling with H-

6.

Predicted ¹³C NMR Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~174.5 C=O (Ester)

~60.5 -O-CH₂-CH₃

~58.0 C-2

~52.0 C-6

~30-20 C-3, C-4, C-5

~22.5 C6-CH₃

~14.2 -O-CH₂-CH₃

Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure (2S,6R)-Ethyl 6-methylpiperidine-2-carboxylate is a

significant challenge, requiring precise control over two stereocenters. The primary goal is to

establish the cis relationship between the C2 and C6 substituents. Several robust strategies

have been developed to achieve this.[6][7][8]

Strategy 1: Catalytic Hydrogenation of a Pyridine
Precursor
This is one of the most common and efficient methods for producing cis-2,6-disubstituted

piperidines. The strategy relies on the principle that hydrogenation of a planar aromatic

precursor often occurs from the least sterically hindered face, leading to the cis product.[9]

The general workflow involves two main stages: synthesis of the substituted pyridine precursor

and its subsequent stereoselective reduction.
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Stage 1: Precursor Synthesis

Stage 2: Stereoselective Reduction

Stage 3: Chiral Resolution

6-Methylpicolinic Acid

Ethyl 6-Methylpicolinate

 Esterification 
 (EtOH, H+) 

(2S,6R)- and (2R,6S)- 
 Ethyl 6-methylpiperidine-2-carboxylate 

 (Racemic cis-mixture)

 Catalytic Hydrogenation 
 (H₂, PtO₂ or Rh/C) 
 High pressure/temp 

Pure (2S,6R) Enantiomer

 Diastereomeric Salt Formation 
 (e.g., with L-Tartaric Acid) 

 & Separation 

Click to download full resolution via product page

Caption: General workflow for synthesis via catalytic hydrogenation and chiral resolution.
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Causality Explained: The planarity of the pyridine ring in Ethyl 6-Methylpicolinate allows the

catalyst (e.g., Platinum oxide) to coordinate to one face. The hydrogen atoms are then

delivered from that same face, resulting in the two substituents (the ethyl carboxylate and the

methyl group) ending up on the same side of the newly formed piperidine ring, yielding the

desired cis diastereomer as the major product.

Strategy 2: Chiral Resolution of Racemic Material
If a stereoselective synthesis is not employed, the racemic cis-diastereomer can be

synthesized and then separated into its constituent enantiomers. This process, known as chiral

resolution, is a cornerstone of stereochemistry.[10]

The Principle: The racemic mixture is reacted with an enantiomerically pure resolving agent,

typically a chiral acid or base. This reaction forms a pair of diastereomeric salts. Unlike

enantiomers, diastereomers have different physical properties (e.g., solubility), which allows

them to be separated by conventional techniques like fractional crystallization.[11]

Workflow:

Salt Formation: The racemic cis-piperidine ester (a base) is treated with an enantiopure acid

(e.g., L-(+)-tartaric acid or dibenzoyl-L-tartaric acid) in a suitable solvent.

Fractional Crystallization: One diastereomeric salt (e.g., the (2S,6R)-piperidine • L-tartrate

salt) will typically be less soluble and crystallize out of the solution first.

Isolation and Liberation: The crystallized salt is isolated by filtration. It is then treated with a

base (e.g., NaOH or NaHCO₃) to neutralize the resolving agent and liberate the pure (2S,6R)

enantiomer of the piperidine ester, which can be extracted into an organic solvent.

Applications in Drug Discovery and Development
(2S,6R)-Ethyl 6-methylpiperidine-2-carboxylate is not typically a final drug product but rather

a high-value intermediate. Its utility stems from its rigid, stereochemically defined structure,

which serves as a scaffold for building more complex and potent molecules.

Scaffold for Natural Product Synthesis: The 2,6-disubstituted piperidine motif is central to

numerous alkaloids with potent biological activities, such as solenopsins (fire ant venom

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://en.wikipedia.org/wiki/Chiral_resolution
https://www.tcichemicals.com/assets/cms-pdfs/117drE.pdf
https://www.benchchem.com/product/b13537144/docs?utm_src=pdf-body#introduction-the-significance-of-the-piperidine-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13537144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


components) and various Dendrobates alkaloids (from poison frogs).[7] Access to

enantiopure building blocks like this one is critical for the total synthesis of these natural

products and their analogs.

Constrained Ligand Design: In drug design, constraining the conformation of a molecule can

significantly enhance its binding affinity and selectivity for a target receptor or enzyme. The

piperidine ring locks the C2 and C6 substituents into a defined spatial relationship, reducing

the entropic penalty upon binding and leading to more potent compounds.

Vector for Further Functionalization: The molecule possesses two key handles for chemical

modification:

The Secondary Amine (N-H): This site can be readily alkylated, acylated, or used in

reductive amination reactions to introduce a wide variety of side chains (R-groups), which

are often crucial for modulating pharmacological activity and pharmacokinetic properties.

The Ethyl Ester: The ester can be hydrolyzed back to the carboxylic acid, which can then

be coupled with amines to form amides. Alternatively, it can be reduced to a primary

alcohol, providing another point for diversification.

Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and

characterization of the target compound.

Protocol: Synthesis of Racemic cis-Ethyl 6-
methylpiperidine-2-carboxylate
This protocol details the catalytic hydrogenation of an ethyl 6-methylpicolinate precursor.

Step 1: Esterification of 6-Methylpicolinic Acid (Not Detailed) 6-Methylpicolinic acid is first

converted to its ethyl ester using standard methods, such as Fischer esterification (refluxing in

ethanol with a catalytic amount of sulfuric acid).

Step 2: Catalytic Hydrogenation of Ethyl 6-Methylpicolinate

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/jo302712f
https://www.benchchem.com/product/b13537144/docs?utm_src=pdf-body#introduction-the-significance-of-the-piperidine-scaffold
https://www.benchchem.com/product/b13537144/docs?utm_src=pdf-body#introduction-the-significance-of-the-piperidine-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13537144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add ethyl 6-

methylpicolinate (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the

hydrogenation catalyst. Platinum(IV) oxide (PtO₂, Adam's catalyst) is highly effective,

typically used at a loading of 5-10 mol%.

Hydrogenation: Seal the vessel securely. Purge the system several times with hydrogen gas

(H₂) to remove all air. Pressurize the vessel with H₂ to the desired pressure (typically 50-100

psi, though higher pressures may be required).

Reaction: Begin vigorous agitation (shaking or stirring) and heat the reaction if necessary

(e.g., to 50 °C). Monitor the reaction progress by observing the drop in hydrogen pressure.

The reaction is typically complete within 12-24 hours.

Work-up: Once the reaction is complete (no further H₂ uptake), carefully vent the excess

hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum

catalyst.

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The

resulting crude oil contains predominantly the cis-diastereomer of ethyl 6-methylpiperidine-
2-carboxylate. It can be purified further by column chromatography or distillation if required.

Protocol: Sample Preparation for NMR Analysis
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified piperidine ester

into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated

chloroform (CDCl₃), to the vial.

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for

analysis. Acquire ¹H, ¹³C, and other relevant spectra as needed.
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Conclusion
(2S,6R)-Ethyl 6-methylpiperidine-2-carboxylate stands out as a synthetically versatile and

valuable chiral intermediate. Its defined cis-stereochemistry provides a rigid scaffold that is

highly sought after in the fields of natural product synthesis and medicinal chemistry. A

thorough understanding of its properties and the stereoselective strategies used to synthesize

it, particularly catalytic hydrogenation of pyridine precursors followed by chiral resolution,

empowers researchers to leverage this building block for the creation of novel and complex

molecular architectures with significant therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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